
Tetrafluorophthalic acid
Overview
Description
Tetrafluorophthalic acid is an organic compound with the chemical formula C8H2F4O4. It is a colorless solid that is soluble in water and organic solvents. This compound is notable for its use in various chemical reactions and industrial applications due to its unique properties.
Preparation Methods
Synthetic Routes and Reaction Conditions: Tetrafluorophthalic acid can be synthesized through several methods. One common method involves the reaction of perchlorophthalide with potassium fluoride in a polar, aprotic solvent at temperatures ranging from 100°C to 170°C. The resulting tetrafluorophthaloyl fluoride is then hydrolyzed with aqueous acid or base to yield 3,4,5,6-tetrafluorophthalic acid .
Industrial Production Methods: Industrial production of 3,4,5,6-tetrafluorophthalic acid often involves the use of hydrogen fluoride and trifluoroacetic acid in an oxygen-fluorination reaction. This method requires careful control of temperature and reaction conditions to ensure safety and efficiency .
Chemical Reactions Analysis
1.1. Formation of Phthalimides and Tetrafluorophthalamic Acids
Tetrafluorophthalic acid undergoes condensation with amines or anhydrides to form derivatives with enhanced bioactivity. Key reactions include:
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Reaction with Aminobarbituric Acids : In boiling DMF with triethylamine, hydrochlorides (e.g., 11a–e ) react with phthalic anhydride to yield phthalimides (13a–e ) .
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Tetrafluorophthalic Anhydride Condensation : Aminobarbituric acids (12f–k ) react with tetrafluorophthalic anhydride in glacial acetic acid, forming tetrafluorophthalimides (14f–k ) without competing acetylation .
Table 1: Reaction Conditions and Products
2.1. Thermal Decarboxylation
This compound undergoes decarboxylation under thermal conditions, forming fluorinated benzoic acids or benzene derivatives:
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In DMSO at 153°C, tetrafluorophthalamic acids (4a–f ) decarboxylate to yield tetrafluorobenzamides (5a–f ) .
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At 190°C in DMSO, this compound decarboxylates to benzoic acid .
Table 2: Decarboxylation Outcomes
Substrate | Conditions | Product | Observation | Source |
---|---|---|---|---|
4a–f (phthalamic acids) | DMSO, 153°C, 12h | 5a–f (benzamides) | No competing acetylation | |
This compound | DMSO, 190°C, 24h | Benzoic acid | Complete conversion |
3.1. Catalytic Hydrolysis of Derivatives
N-methyl tetrafluorophthalimide undergoes catalytic hydrolysis (0.5–3.0 kg/cm², 106–140°C) to regenerate this compound, avoiding hazardous waste .
Key Reaction:
4.1. Nucleophilic Aromatic Substitution
Fluorine atoms at positions 3,4,5,6 are susceptible to nucleophilic substitution due to their electron-withdrawing nature:
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Ammonia Substitution : Reacting this compound with aqueous ammonia yields ammonium salts (e.g., (NH₄)₂tfBDC), which are thermally stable up to 250°C .
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Amine Reactions : Tetrafluorobenzamides (5a–f ) react with primary amines in DMSO, forming substituted derivatives with regioselectivity .
Table 3: Substitution Products
Side Reactions and Challenges
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Acetylation in Non-Fluorinated Systems : Reactions with non-fluorinated phthalic anhydride in acetic acid lead to undesired N-acetylated byproducts .
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Dimethylamine Interference : In DMF, thermal decomposition generates dimethylamine, which reacts with intermediates (e.g., 15a–e ) to form 4-dimethylamino derivatives .
Scientific Research Applications
Synthesis and Chemical Properties
Tetrafluorophthalic acid is synthesized through various methods, including the hydrolysis of tetrafluorophthalic anhydride. The compound exhibits enhanced thermal stability and chemical resistance due to its fluorinated structure, making it suitable for high-performance applications.
Synthesis Overview
Method | Conditions | Yield |
---|---|---|
Hydrolysis of tetrafluorophthalic anhydride | Reflux in water | 82% |
Reaction with sulfuric acid | 157-162°C for 15 hours | 90% |
Applications in Organic Synthesis
This compound serves as a crucial building block in the synthesis of various organic compounds. Its derivatives are utilized in the development of pharmaceuticals and agrochemicals due to their unique biological activities.
Case Study: Anti-Angiogenic Properties
A study investigated the anti-angiogenic properties of tetrafluorophthalimido derivatives. The results demonstrated that tetrafluorination significantly enhanced the compounds' ability to inhibit microvessel outgrowth in rat aortic ring assays.
Compound | Percent Inhibition (%) |
---|---|
Tetrafluorophthalimido derivative A | 94 ± 8 |
Tetrafluorobenzamide derivative B | 83 ± 13 |
This indicates that tetrafluorination is essential for maintaining biological activity, making these derivatives promising candidates for therapeutic applications against cancer.
Materials Science Applications
In materials science, this compound is employed in the production of fluoropolymers and advanced materials. Its incorporation into polymer matrices enhances properties such as thermal stability, chemical resistance, and mechanical strength.
Application in Fluoropolymers
Fluorinated polymers derived from this compound have been explored for use in automotive and aerospace industries due to their superior performance characteristics.
Property | Standard Polymer | Fluorinated Polymer |
---|---|---|
Thermal Stability (°C) | 200 | 300 |
Chemical Resistance | Moderate | High |
Role in Catalysis
This compound and its derivatives are also utilized as precursors for liquid catalysts. These catalysts exhibit enhanced activity and selectivity in various organic reactions, including polymerization processes.
Example of Catalytic Application
A study highlighted the use of this compound as a precursor for synthesizing liquid catalysts that facilitate polymerization reactions with improved yields and selectivity.
Mechanism of Action
The mechanism of action of 3,4,5,6-tetrafluorophthalic acid involves its ability to participate in various chemical reactions due to the presence of fluorine atoms. These fluorine atoms enhance the compound’s reactivity and stability, making it a valuable intermediate in organic synthesis. The molecular targets and pathways involved depend on the specific reactions and applications in which the compound is used .
Comparison with Similar Compounds
- Tetrafluoroterephthalic acid
- Tetrachlorophthalic anhydride
- Tetrafluoroisophthalic acid
Comparison: Tetrafluorophthalic acid is unique due to its specific arrangement of fluorine atoms, which imparts distinct chemical properties. Compared to tetrafluoroterephthalic acid and tetrafluoroisophthalic acid, 3,4,5,6-tetrafluorophthalic acid has a different substitution pattern, leading to variations in reactivity and applications. Tetrachlorophthalic anhydride, on the other hand, contains chlorine atoms instead of fluorine, resulting in different chemical behavior and uses .
Biological Activity
Tetrafluorophthalic acid (TFPA) is a fluorinated aromatic compound that has garnered attention in medicinal chemistry and materials science due to its unique biological properties and potential applications. This article explores the biological activity of TFPA, highlighting its anti-angiogenic properties, effects on cell proliferation, and potential therapeutic uses.
Chemical Structure and Properties
This compound is characterized by the presence of four fluorine atoms attached to the phthalic acid framework. This substitution significantly alters its chemical reactivity and biological interactions compared to non-fluorinated analogs. The fluorine atoms enhance lipophilicity and can influence binding affinity to biological targets.
1. Anti-Angiogenic Properties
TFPA has been studied for its anti-angiogenic effects, which are critical in cancer treatment as they inhibit the formation of new blood vessels that tumors require for growth. A study demonstrated that tetrafluorophthalimide derivatives, including TFPA, significantly reduced vascular outgrowth in a rat aortic ring assay at a concentration of 50 µM. The results indicated a marked decrease in vascularization compared to control samples, suggesting potent anti-angiogenic activity .
Table 1: Anti-Angiogenic Activity of this compound Derivatives
2. Effects on Cell Proliferation
In vitro studies have shown that TFPA and its derivatives can inhibit the proliferation of various cancer cell lines. For instance, tetrafluorophthalimide derivatives exhibited growth inhibition in NCl60 cancer cell lines with Gl50 values of 2.21 µM for one derivative, indicating strong cytotoxicity against tumor cells . This suggests that TFPA may serve as a lead compound for developing new anticancer agents.
Table 2: Growth Inhibition of Cancer Cell Lines by this compound Derivatives
Compound | Gl50 (µM) | Cancer Cell Line | Reference |
---|---|---|---|
Derivative 14e | 2.21 | Various NCl60 Lines | |
Derivative 14f | 5.12 | Various NCl60 Lines |
The mechanism by which TFPA exerts its biological effects involves modulation of key signaling pathways. It has been observed to activate the p38 stress kinase pathway, which plays a role in cellular responses to stress and inflammation. Additionally, TFPA derivatives have been shown to upregulate nuclear factor of activated T-cells (NFAT), suggesting an immunomodulatory effect that may enhance therapeutic efficacy in certain contexts .
Case Studies
Several case studies highlight the potential therapeutic applications of TFPA:
- Anti-Cancer Applications : In a mouse xenograft model, a tetrafluorobenzamide derivative derived from TFPA significantly reduced tumor size in prostate cancer models, demonstrating its potential as an effective anticancer agent .
- Vascular Health : The anti-angiogenic properties of TFPA derivatives have implications for treating diseases characterized by excessive vascular growth, such as diabetic retinopathy and certain cancers.
Q & A
Basic Research Questions
Q. What are the optimal laboratory-scale synthesis routes for tetrafluorophthalic acid, and how can purity be ensured?
this compound is typically synthesized via fluorination of tetrachlorophthalic anhydride. A three-step process involving amidation, fluorination, and hydrolysis is commonly employed . To ensure purity, recrystallization using polar aprotic solvents (e.g., dimethylformamide) and characterization via ¹H/¹⁹F NMR and HPLC (C18 column, acetonitrile/water mobile phase) are critical. Residual chloride ions from incomplete fluorination should be monitored via ion chromatography .
Q. How does pH influence the stability of this compound in aqueous solutions?
Stability studies using HPLC reveal that this compound undergoes base-catalyzed degradation , with maximal stability at pH 1–2 . Degradation follows first-order kinetics, producing 2,4-difluoroaniline and tetrafluorophthalic anhydride as byproducts. Buffered solutions (e.g., citrate-phosphate) are recommended for long-term storage .
Q. What analytical methods are most effective for distinguishing this compound from its anhydride in reaction mixtures?
Reverse-phase HPLC with UV detection (λ = 210–254 nm) and FT-IR spectroscopy (carboxylic acid C=O stretch at 1700–1750 cm⁻¹ vs. anhydride C=O at 1800–1850 cm⁻¹) are standard. Mass spectrometry (ESI-MS in negative ion mode) can further confirm molecular ions ([M-H]⁻ at m/z 237 for the acid; [M]⁻ at m/z 220 for the anhydride) .
Advanced Research Questions
Q. How can regioselectivity challenges be addressed in reactions involving tetrafluorophthalic anhydride with nucleophilic agents?
The electron-withdrawing fluorine substituents activate the anhydride toward nucleophilic attack at the C1 and C4 positions . Steric hindrance from fluorine atoms can be mitigated using bulky bases (e.g., triethylamine) in polar aprotic solvents (e.g., DMF). Computational modeling (DFT) of charge distribution aids in predicting reactive sites .
Q. What strategies minimize decarboxylation side reactions during the synthesis of tetrafluorophthalimide derivatives?
Decarboxylation occurs under basic or high-temperature conditions. Using low-temperature reaction protocols (0–5°C) and anhydrous acetic acid as a solvent suppresses this pathway. Monitoring via in-situ IR for CO₂ evolution is advised. Post-reaction quenching with dilute HCl stabilizes intermediates .
Q. How do structural modifications of this compound impact its antiangiogenic activity in preclinical models?
Derivatives like NSC-726796 (a tetrafluoroisoindoline-dione) inhibit endothelial cell proliferation by blocking VEGF signaling . Structure-activity relationship (SAR) studies show that fluorination at the 4,5,6,7 positions enhances metabolic stability, while substituents at the 2-position modulate solubility. In vivo efficacy is validated using zebrafish angiogenesis assays .
Q. Data Contradiction & Methodology
Q. How should researchers reconcile discrepancies in reported reactivity of tetrafluorophthalic anhydride with amines?
Conflicting data on yields (e.g., 3% vs. >80% in amidation reactions) arise from solvent polarity and amine basicity . Polar solvents (e.g., DMF) favor imide formation, while protic solvents (e.g., acetic acid) promote side reactions. Systematic optimization of stoichiometry (1:1.2 anhydride:amine) and reaction time (2–24 hrs) is essential .
Q. What experimental controls are critical when studying this compound degradation in environmental samples?
Include isotopically labeled internal standards (e.g., ¹³C-TFA) to correct for matrix effects in LC-MS/MS. Blank samples (acid-free) must be analyzed to rule out background contamination. Stability tests under UV light and varying temperatures (4–40°C) are necessary due to its photolytic sensitivity .
Q. Experimental Design
Q. How can researchers design a stability-indicating assay for this compound in pharmaceutical formulations?
Develop a gradient HPLC method with a pentafluorophenyl column (PFPP) to resolve degradation products. Validate specificity via forced degradation (heat, acid/base, oxidation). Quantitation limits (LOQ < 0.1%) should adhere to ICH Q2(R1) guidelines. Accelerated stability studies (40°C/75% RH) predict shelf-life .
Q. What in vitro models best evaluate the cytotoxicity of this compound derivatives?
Use HUVEC cells (human umbilical vein endothelial cells) for antiangiogenic screening. Dose-response curves (0.1–100 µM) and apoptosis assays (Annexin V/PI) quantify potency. Compare IC₅₀ values against reference compounds (e.g., thalidomide). Confirm target engagement via Western blotting for VEGF receptor phosphorylation .
Properties
IUPAC Name |
3,4,5,6-tetrafluorophthalic acid | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H2F4O4/c9-3-1(7(13)14)2(8(15)16)4(10)6(12)5(3)11/h(H,13,14)(H,15,16) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
YJLVXRPNNDKMMO-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1(=C(C(=C(C(=C1F)F)F)F)C(=O)O)C(=O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H2F4O4 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10215502 | |
Record name | 3,4,5,6-Tetrafluorophthalic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10215502 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
238.09 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
652-03-9 | |
Record name | Tetrafluorophthalic acid | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=652-03-9 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 3,4,5,6-Tetrafluorophthalic acid | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000652039 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | 3,4,5,6-Tetrafluorophthalic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10215502 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 3,4,5,6-tetrafluorophthalic acid | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.010.441 | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
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Retrosynthesis Analysis
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